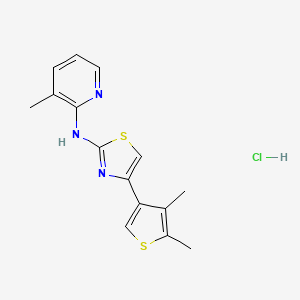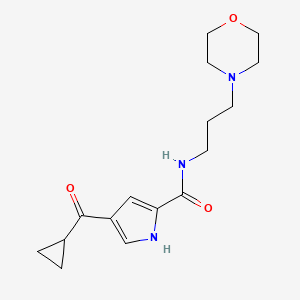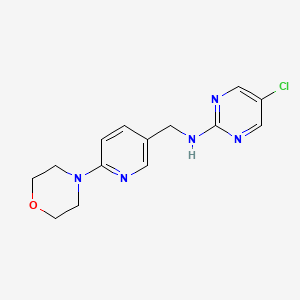
N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first identified in the 1980s as a potential anti-cancer agent and has since undergone numerous preclinical and clinical studies. In
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is not fully understood. However, it is believed that this compound activates the immune system and induces the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-6 (IL-6). These cytokines then stimulate the immune system to attack and destroy cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of genes involved in immune system activation, such as TNF-alpha, IFN-gamma, and IL-6. This compound has also been shown to increase the production of reactive oxygen species (ROS) and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer models. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy when used in combination with these treatments. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to cause liver toxicity and other adverse effects in some animal models.
Future Directions
There are several future directions for the study of N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of research is the development of new formulations and delivery methods that can improve the efficacy and reduce the toxicity of this compound. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. Finally, the combination of this compound with other immunotherapies, such as checkpoint inhibitors, is an area of active research.
Conclusion
This compound is a small molecule that has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, and has the potential to enhance the efficacy of chemotherapy and radiation therapy. While this compound has shown promise as a cancer treatment, its potential toxicity is a concern. Future research will focus on improving the efficacy and reducing the toxicity of this compound, as well as identifying biomarkers that can predict the response to treatment.
Synthesis Methods
N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenylhydrazine with 3,5-dimethylisoxazole-4-carboxylic acid, followed by the addition of thionyl chloride and acetic anhydride. The resulting compound is then purified using column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, colon, and melanoma. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy when used in combination with these treatments.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-6-12(7-9(8)2)15-14(17)13-10(3)16-18-11(13)4/h5-7H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHCNLQFKYNFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854190.png)

![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)

![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)
![N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2854199.png)



